4-Isothiocyanatopentanoic acid
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Overview
Description
4-Isothiocyanatopentanoic acid is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are characterized by the functional group -N=C=S. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatopentanoic acid typically involves the reaction of amines with thiophosgene or its derivatives. One common method is the reaction of the corresponding amine with carbon disulfide in the presence of a base, followed by oxidation . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs large-scale reactions using thiophosgene or carbon disulfide. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or thioureas.
Substitution: It can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas or other substituted derivatives.
Scientific Research Applications
4-Isothiocyanatopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its antimicrobial properties make it a candidate for developing new antibiotics.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-isothiocyanatopentanoic acid involves its interaction with cellular proteins and enzymes. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
Comparison: 4-Isothiocyanatopentanoic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity. Compared to allyl, benzyl, and phenethyl isothiocyanates, it has a longer carbon chain, which can influence its lipophilicity and ability to interact with biological membranes .
Properties
Molecular Formula |
C6H9NO2S |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
4-isothiocyanatopentanoic acid |
InChI |
InChI=1S/C6H9NO2S/c1-5(7-4-10)2-3-6(8)9/h5H,2-3H2,1H3,(H,8,9) |
InChI Key |
RMMBOUHTNFXBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)N=C=S |
Origin of Product |
United States |
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